3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a piperazine-linked pyrazolo[1,5-a]pyrazine group. These fragments are known to enhance binding affinity to enzyme active sites and improve pharmacokinetic properties .
Properties
IUPAC Name |
4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9/c1-14-5-8-27(23-14)17-3-2-16(21-22-17)24-10-12-25(13-11-24)18-15-4-6-20-26(15)9-7-19-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJRXERMLAMEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) RET Kinase Inhibitors (Formula I-IV)
Compounds such as 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Formula I) share structural similarities with the target compound. Both incorporate pyrazolo[1,5-a]pyrazine/pyridine and piperazine linkers, which are critical for RET kinase inhibition. The piperazine group enhances solubility and facilitates interactions with hydrophobic kinase pockets .
(b) JAK Inhibitors
The JAK inhibitor (1r,3r)-3-(cyanomethyl)-3-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-1H-pyrazol-1-yl}cyclobutane-1-carbonitrile (WHO List 87) features a pyrazolo[1,5-a]pyrazine-piperazine-pyrazole scaffold. Unlike the target compound, this molecule includes a cyclobutane-carbonitrile group, which likely improves metabolic stability and selectivity for JAK over other kinases .
(c) LDN193189 (DM-3189)
4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (LDN193189) replaces pyridazine with pyrazolo[1,5-a]pyrimidine but retains the piperazine linker. It is a research-grade compound with a molecular weight of 406.5 g/mol and ≥95% purity, highlighting the role of piperazine in optimizing drug-like properties .
Pharmacological and Therapeutic Implications
- Kinase Selectivity : The pyrazolo[1,5-a]pyrazine moiety in the target compound and its analogs is associated with ATP-competitive kinase binding. Substituent variations (e.g., cyclobutane in JAK inhibitors) dictate selectivity profiles .
- Therapeutic Potential: RET inhibitors (Formula I) target cancers like medullary thyroid carcinoma, while JAK inhibitors treat autoimmune disorders. The target compound’s therapeutic niche depends on its kinase specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
